![molecular formula C19H13BrFN3S B2839604 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile CAS No. 477297-74-8](/img/structure/B2839604.png)
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile
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Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrFN3S and its molecular weight is 414.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Research has led to the synthesis of thiazoline derivatives and thiophenes linked to an indole moiety, showcasing the chemical versatility of acrylonitrile derivatives for producing potent antifungal agents (S. M. Gomha & H. Abdel‐Aziz, 2012). Similarly, studies have synthesized acrylonitriles substituted with various nitrogen heterocyclics, demonstrating in vitro cytotoxic potency against human cancer cell lines, highlighting the potential of such compounds in cancer research (F. Sa̧czewski et al., 2004).
Photophysical Properties for Optoelectronic Applications
The synthesis and characterization of novel benzimidazoles and benzimidazo[1,2-a]quinolines have been explored for their potential as chemosensors for different cations, underlining the chemical's applicability in sensor technology (M. Hranjec et al., 2012). Additionally, the development of thiophene derivatives with bis-diarylacrylonitrile units for their green fluorescence emission in the solid state and solution under UV irradiation suggests potential applications in the field of photoluminescence (Zhaozhe Xu et al., 2012).
Potential Chemosensors
The synthesis, crystal structure, and spectroscopic study of novel compounds have shown significant increases in fluorescence intensity upon the addition of specific cations, indicating their use as potential chemosensors (M. Hranjec et al., 2012). This research opens up possibilities for the development of selective sensors for metal ions, contributing to advancements in analytical chemistry.
properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3S/c1-12-5-6-16(21)17(7-12)23-10-14(9-22)19-24-18(11-25-19)13-3-2-4-15(20)8-13/h2-8,10-11,23H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAJXLWDBKYFY-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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